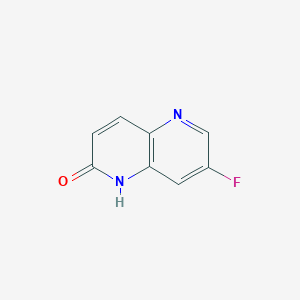

7-Fluoro-1,5-naphthyridin-2(1H)-one

Description

7-Fluoro-1,5-naphthyridin-2(1H)-one is a fluorinated derivative of the 1,5-naphthyridine scaffold, a bicyclic heteroaromatic compound containing two fused pyridine rings. This compound is characterized by a fluorine substituent at the 7-position and a ketone group at the 2-position, which significantly influences its electronic properties, solubility, and biological interactions. The 1,5-naphthyridine core is widely studied for its applications in medicinal chemistry, particularly as a pharmacophore in antimicrobial, antiviral, and antitubercular agents . Fluorination at the 7-position enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation, a common strategy in drug design .

Properties

IUPAC Name |

7-fluoro-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBAZQRMLAHIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1N=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677150 | |

| Record name | 7-Fluoro-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959615-64-6 | |

| Record name | 7-Fluoro-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,5-naphthyridin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 2-aminonicotinic acid.

Cyclization: The cyclization step involves the formation of the naphthyridine ring, which can be achieved through a condensation reaction with appropriate reagents under controlled conditions.

Oxidation: The final step involves the oxidation of the intermediate to form the keto group at the 2nd position, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,5-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthyridines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-1,5-naphthyridin-2(1H)-one exhibits notable potential as a pharmaceutical agent. Its applications in the treatment of infectious diseases and as an antibacterial agent have been documented extensively.

Antibacterial Activity

Research has indicated that this compound possesses antibacterial properties, particularly against tuberculosis. Studies have shown that this compound can be utilized effectively for treating bacterial infections in mammals, including humans. Its mechanism involves the inhibition of bacterial growth through interaction with essential bacterial enzymes or pathways .

Antimicrobial Properties

The compound has also been studied for its broader antimicrobial activities. It has demonstrated efficacy against various pathogens, making it a candidate for further development as a therapeutic agent in infectious diseases .

Biological Activities

Beyond its antibacterial properties, this compound has shown a range of biological activities:

- Antiproliferative Effects : The compound has been explored for its potential to inhibit cell proliferation in cancer models. It shows promise as an anticancer agent due to its ability to target specific cellular pathways involved in tumor growth .

- Anti-inflammatory Activity : Some derivatives of naphthyridines exhibit anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation in various biological contexts .

Synthetic Chemistry Applications

The synthesis of this compound is crucial for developing new derivatives with enhanced biological activity. Various synthetic strategies have been employed to modify the naphthyridine scaffold:

Synthetic Strategies

Several methods have been reported for synthesizing this compound and its derivatives:

- Friedländer Synthesis : A classical method used for constructing naphthyridine frameworks.

- Cross-Coupling Reactions : These reactions allow for the introduction of various substituents on the naphthyridine ring, enhancing its biological activity and specificity .

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of this compound showed that it effectively inhibited the growth of Mycobacterium tuberculosis. The compound's mechanism was linked to its ability to disrupt essential metabolic pathways within the bacteria .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HL-60 cells. The compounds were shown to induce apoptosis through specific signaling pathways associated with cancer cell survival .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and keto group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, or modulate receptor function by interacting with key binding sites.

Comparison with Similar Compounds

7-Bromo-1,5-naphthyridin-2(1H)-one

6-Chloro-1,5-naphthyridin-2(1H)-one

- Molecular Formula : C₈H₅ClN₂O

- Key Properties: Chlorine’s moderate electronegativity balances electronic effects, making it a common substituent in antimicrobial agents. Chlorinated derivatives often exhibit improved membrane permeability compared to non-halogenated analogs .

Comparison Table 1: Halogenated 1,5-Naphthyridin-2(1H)-ones

Positional Isomers: 1,5- vs. 1,8-Naphthyridines

7-Fluoro-1,8-naphthyridin-2-ol

- Structural Difference : The nitrogen atoms are positioned at the 1,8-positions instead of 1,5, altering hydrogen-bonding capabilities and aromatic π-stacking interactions.

- Impact on Bioactivity : 1,8-naphthyridines are less common in drug discovery but show promise in kinase inhibition due to distinct binding modes .

Substituent Variants

4-Hydroxy-1,5-naphthyridin-2(1H)-one

- Key Properties: The hydroxyl group at the 4-position enables tautomerization, favoring the keto form in aqueous environments. This enhances hydrogen-bond donor capacity, critical for interactions with enzymes like dihydrofolate reductase .

- Biological Activity : Acts as a dihydrofolate reductase inhibitor with antitubercular MIC values comparable to 7-fluoro derivatives (4–16 µg/mL) .

6-Methoxy-1,5-naphthyridin-2(1H)-one

Comparison Table 2: Functional Group Impact

| Compound | Key Substituent | Solubility | Bioactivity (MIC, µg/mL) | Target Enzymes |

|---|---|---|---|---|

| 7-Fluoro-1,5-naphthyridin-2(1H)-one | -F | Moderate | 4–16 (Antitubercular) | Dihydrofolate reductase |

| 4-Hydroxy-1,5-naphthyridin-2(1H)-one | -OH | High | 4–16 (Antitubercular) | Dihydrofolate reductase |

| 6-Methoxy-1,5-naphthyridin-2(1H)-one | -OCH₃ | High | N/A | Fluorescent probes |

| References |

Biological Activity

7-Fluoro-1,5-naphthyridin-2(1H)-one is a member of the naphthyridine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. The presence of a fluorine atom at the 7-position enhances its biological properties, making it a subject of various studies focused on its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthyridine ring system with a fluorine substituent. This unique configuration contributes to its lipophilicity and reactivity, influencing its interactions with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 165.15 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | ~150 °C |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom enhances binding affinity and stability through hydrogen bonding and hydrophobic interactions. Notably, this compound has been studied for its role as an enzyme inhibitor, particularly in the context of cancer therapy and antimicrobial activity.

Key Mechanisms:

- Enzyme Inhibition : Acts as a competitive inhibitor for specific enzymes, modulating their activity.

- Receptor Modulation : Interacts with receptors involved in signal transduction pathways, influencing cellular responses.

Biological Activity

Research has demonstrated that this compound exhibits significant antimicrobial and anticancer properties:

Antimicrobial Activity

Studies indicate that this compound possesses broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy has been compared to established antibiotics like ciprofloxacin.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as SKBr3 (breast cancer) and HCT116 (colon cancer).

| Cell Line | IC50 (µM) |

|---|---|

| SKBr3 | 10 µM |

| HCT116 | 15 µM |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy :

-

Cancer Cell Proliferation Inhibition :

- Research focusing on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The compound was found to induce apoptosis in SKBr3 cells through the activation of caspase pathways .

Q & A

Q. What are the primary synthetic routes for 7-Fluoro-1,5-naphthyridin-2(1H)-one?

The compound can be synthesized via cyclization of fluorinated pyridine precursors. For example, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives undergo base-mediated cyclization (e.g., EtONa in ethanol at reflux) to form the naphthyridinone core . Alternative methods include hydrolysis of halogenated intermediates (e.g., 7-chloro-1,5-naphthyridine derivatives under acidic conditions) or direct oxidation of methyl-substituted precursors using Na₂Cr₂O₇ in H₂SO₄ . Yields vary significantly (5–72%), depending on substituents and reaction conditions.

Q. How is tautomerism in this compound confirmed experimentally?

Tautomeric preference for the lactam form (over the hydroxy-imine form) is established through UV-Vis and IR spectroscopy. The absence of O–H stretching vibrations in IR spectra and characteristic UV absorption bands (e.g., λ_max ~270 nm for naphthyridinones) confirm lactam dominance. Theoretical calculations and X-ray crystallography further validate the tautomeric structure .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is commonly used. Recrystallization from polar aprotic solvents like DMF or ethanol-water mixtures improves purity. HPLC with C18 columns and acetonitrile/water mobile phases is employed for analytical purity assessment .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- N-Alkylation : Use NaH as a base in DMF with alkyl halides (e.g., MeI) at 0–25°C to selectively alkylate the lactam nitrogen .

- C-H Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position, leveraging the electron-deficient nature of the naphthyridine ring .

- Amination : React with NH₃ in propanol under high pressure (110°C, sealed tube) to introduce amino groups at the 7-position .

Q. What methodologies assess the pharmacological activity of this compound derivatives?

- In vitro assays : Evaluate inhibition of bacterial DNA gyrase or topoisomerase IV for antimicrobial activity.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antitumor potential.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluoro, methyl, amino) and correlate with bioactivity data .

Q. How can discrepancies in reported synthesis yields be resolved?

Low yields (e.g., 5% from aminolysis ) often arise from competing side reactions. Optimization strategies include:

- Temperature control : Slow addition of NaNO₂ in diazotization steps to minimize decomposition.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency.

- Solvent effects : Switching to polar aprotic solvents (e.g., DMF) enhances reactivity in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound show variable fluorination efficiency?

Fluorine incorporation depends on precursor availability and reaction mechanisms. Direct fluorination (e.g., using Selectfluor®) may suffer from poor regioselectivity, whereas fluorinated pyridine precursors (e.g., 3-fluoro-2-aminopyridine) ensure precise positioning. Conflicting reports on yield often reflect differences in starting material purity or competing side reactions (e.g., defluorination under acidic conditions) .

Methodological Resources

- Spectral Data Interpretation : Reference IR (lactam C=O stretch at ~1680 cm⁻¹) and ¹⁹F NMR (δ ~-120 ppm for aromatic fluorine) for structural confirmation .

- Advanced Functionalization : Leverage computational tools (DFT) to predict reactive sites and optimize reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.